molecular formula C20H17ClN2O2 B11946411 N-(3-Chloro-4-methylphenyl)-N'-(4-phenoxyphenyl)urea CAS No. 853319-11-6

N-(3-Chloro-4-methylphenyl)-N'-(4-phenoxyphenyl)urea

Cat. No.: B11946411
CAS No.: 853319-11-6
M. Wt: 352.8 g/mol
InChI Key: KFZXMDNWUOXYCL-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-N'-(4-phenoxyphenyl)urea is a urea derivative characterized by two aromatic substituents: a 3-chloro-4-methylphenyl group and a 4-phenoxyphenyl group. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition (e.g., acetyl-CoA carboxylase, ACC) and pesticidal/herbicidal properties.

Properties

CAS No.

853319-11-6

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4-phenoxyphenyl)urea

InChI

InChI=1S/C20H17ClN2O2/c1-14-7-8-16(13-19(14)21)23-20(24)22-15-9-11-18(12-10-15)25-17-5-3-2-4-6-17/h2-13H,1H3,(H2,22,23,24)

InChI Key

KFZXMDNWUOXYCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-N’-(4-phenoxyphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 4-phenoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(3-Chloro-4-methylphenyl)-N’-(4-phenoxyphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-N’-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-N’-(4-phenoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-N’-(4-phenoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use and the specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (R1, R2) Key Properties/Activities Reference
N-(3-Chloro-4-methylphenyl)-N'-(4-phenoxyphenyl)urea C20H17ClN2O2 (inferred) R1: 3-chloro-4-methylphenyl; R2: 4-phenoxyphenyl Hypothesized ACC inhibition; potential pesticidal activity N/A
N-(3-chloro-4-methylphenyl)-N'-(3,5-dimethylphenyl)urea C16H17ClN2O R1: 3-chloro-4-methylphenyl; R2: 3,5-dimethylphenyl SMILES: CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC(=C2)C)C)Cl; Collision cross-section data available
1-(4-Chlorophenyl)-3-[4-(phenylamino)phenyl]urea C19H16ClN3O R1: 4-chlorophenyl; R2: 4-anilinophenyl CAS 65457-19-4; potential receptor-specific interactions
N-(4-chlorophenyl)-N'-(2-trifluoromethylphenyl)urea C14H11ClF3N2O R1: 4-chlorophenyl; R2: 2-trifluoromethylphenyl Compound ID Y500-4944; higher lipophilicity due to CF3 group
3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea C10H12ClN2O R1: 3-chloro-4-methylphenyl; R2: dimethyl Herbicidal activity via D1 protein inhibition in photosynthesis

Key Observations:

  • Substituent Effects: The 3-chloro-4-methylphenyl group (common in herbicides) may enhance binding to photosynthetic proteins, while the 4-phenoxyphenyl group (seen in ACC inhibitors) could improve enzyme affinity .
  • Lipophilicity: Compounds with trifluoromethyl (CF3) or phenoxy groups (e.g., N-(4-phenoxyphenyl) analogs) exhibit higher cLogP values, influencing membrane permeability and bioavailability .

Table 2: Activity Profiles of Selected Urea Derivatives

Compound Class Target Activity Mechanism/Receptor Interaction Example Compound Reference
ACC Inhibitors Anti-obesity, antifungal Binds to ACC active site 1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl urea derivatives (IC50 ~ 0.1–10 µM)
Herbicides Photosynthesis inhibition Targets D1 protein in PSII 3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea
Pesticides Broad-spectrum activity Unknown (likely enzyme inhibition) Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea)

Key Insights:

  • Chloro-substituted phenyl groups (e.g., 3-chloro-4-methyl) are common in herbicides, indicating possible dual agrochemical and pharmacological applications .

Analytical Data:

  • Melting Points : Urea derivatives with bulky substituents (e.g., 6p in ) exhibit higher melting points (195–196°C), correlating with crystallinity and stability .
  • NMR Profiles: Aromatic protons in 4-phenoxyphenyl groups typically resonate at δ 6.8–7.5 ppm, while chloro-substituted phenyls show downfield shifts (δ 7.2–7.8 ppm) .

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